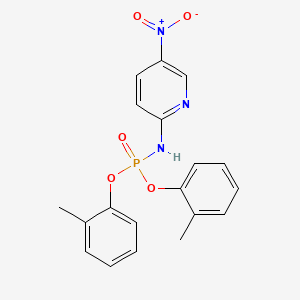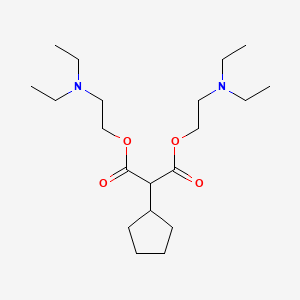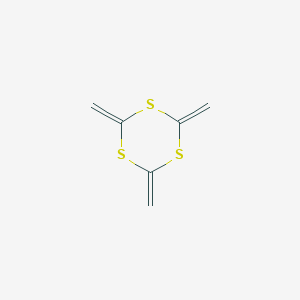
1,3,5-Trithiane, 2,4,6-tris(methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trithiane, 2,4,6-tris(methylene)- is a chemical compound with the formula (CH₂S)₃. It is a heterocyclic compound that consists of a six-membered ring with alternating methylene bridges and thioether groups. This compound is the cyclic trimer of thioformaldehyde, which is otherwise unstable. It is known for its applications in organic synthesis as a masked source of formaldehyde .
Méthodes De Préparation
1,3,5-Trithiane, 2,4,6-tris(methylene)- is typically prepared by treating formaldehyde with hydrogen sulfide. The reaction conditions involve the use of an acidic catalyst to facilitate the formation of the cyclic trimer. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
1,3,5-Trithiane, 2,4,6-tris(methylene)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thioformaldehyde.
Substitution: It can undergo substitution reactions with organolithium reagents to form alkylated derivatives. Common reagents used in these reactions include organolithium compounds, oxidizing agents like chlorine, and reducing agents.
Applications De Recherche Scientifique
1,3,5-Trithiane, 2,4,6-tris(methylene)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly as a masked source of formaldehyde.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other organosulfur compounds and as a precursor to various reagents.
Mécanisme D'action
The mechanism of action of 1,3,5-Trithiane, 2,4,6-tris(methylene)- involves its ability to act as a masked source of formaldehyde. Upon deprotonation with organolithium reagents, it forms a lithium derivative that can undergo further reactions to release formaldehyde. This property makes it valuable in organic synthesis .
Comparaison Avec Des Composés Similaires
1,3,5-Trithiane, 2,4,6-tris(methylene)- can be compared with other similar compounds such as:
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: This compound is the trimer of thioacetone and has similar structural features but different reactivity.
Thioformaldehyde trimer: Another cyclic trimer of thioformaldehyde with similar properties.
Trimethylene trisulfide: A related compound with similar sulfur-containing ring structures.
These comparisons highlight the unique reactivity and applications of 1,3,5-Trithiane, 2,4,6-tris(methylene)- in various fields of research and industry.
Propriétés
Numéro CAS |
10578-59-3 |
|---|---|
Formule moléculaire |
C6H6S3 |
Poids moléculaire |
174.3 g/mol |
Nom IUPAC |
2,4,6-trimethylidene-1,3,5-trithiane |
InChI |
InChI=1S/C6H6S3/c1-4-7-5(2)9-6(3)8-4/h1-3H2 |
Clé InChI |
LUMQOUCDESMXGC-UHFFFAOYSA-N |
SMILES canonique |
C=C1SC(=C)SC(=C)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)

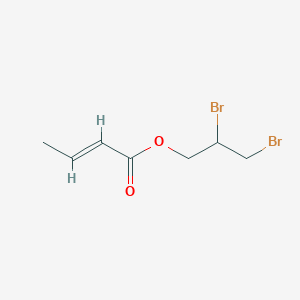
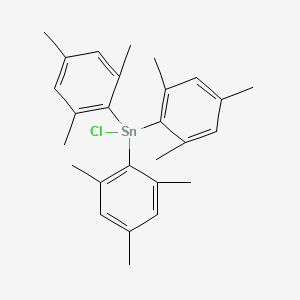

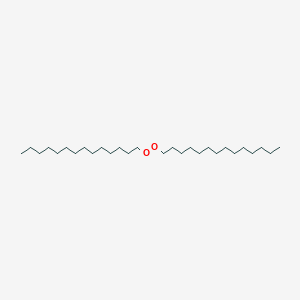

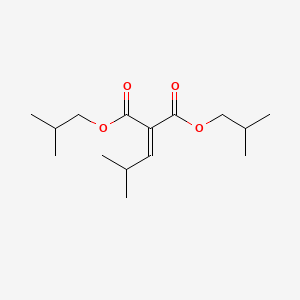

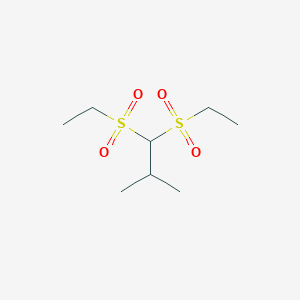
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
